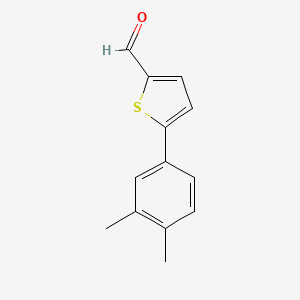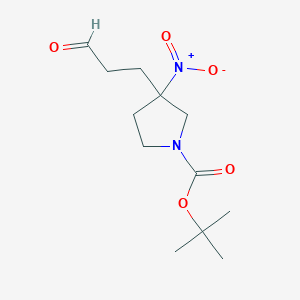
Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C8H15NO3. It is a derivative of pyrrolidine, featuring a nitro group and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate involves large-scale nitration reactions with stringent safety measures to handle the reactive nitrating agents. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidines.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be explored for its therapeutic potential, especially in the development of new drugs targeting various diseases.
Industry: In the chemical industry, it serves as a building block for the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism by which tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
類似化合物との比較
Tert-butyl pyrrolidine-1-carboxylate: Lacks the nitro and oxopropyl groups.
3-Nitropropyl pyrrolidine-1-carboxylate: Similar structure but without the tert-butyl group.
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group instead of a nitro group.
Uniqueness: Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate is unique due to the presence of both the nitro and oxopropyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
特性
CAS番号 |
1309581-44-9 |
|---|---|
分子式 |
C12H20N2O5 |
分子量 |
272.30 g/mol |
IUPAC名 |
tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O5/c1-11(2,3)19-10(16)13-7-6-12(9-13,14(17)18)5-4-8-15/h8H,4-7,9H2,1-3H3 |
InChIキー |
BDKPPDHXHGVSJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCC=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


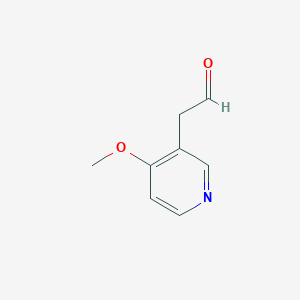
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
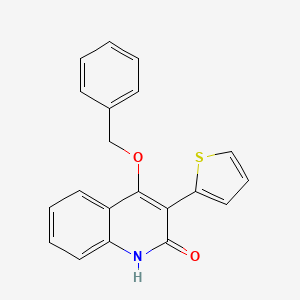
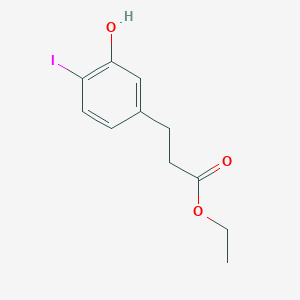

![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
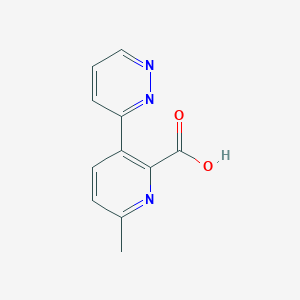
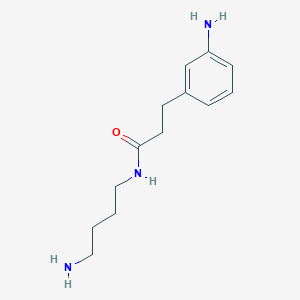
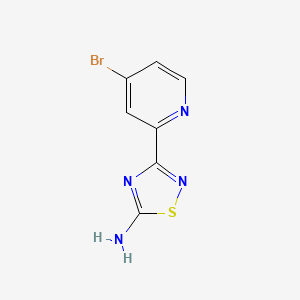
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
